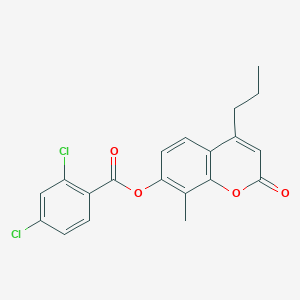![molecular formula C15H14FN5O3S2 B4628165 N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of compounds related to N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide often involves multiple steps, including acylation and catalytic hydrogenation. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride through acylation and catalytic hydrogenation shows a high total yield of 86.3% under optimized conditions using Raney Ni as a catalyst (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure and crystallography of related compounds, such as various N-(arylsulfonyl)-4-fluorobenzamides, have been extensively studied. These studies reveal the conformation of molecules and how aromatic rings are inclined to each other, providing insights into the molecular arrangement and potential reactivity (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
Compounds in this category often participate in complex chemical reactions, including cycloaddition reactions and transformations under specific conditions. For instance, the formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, producing fluorescent 1-amino-2,3-naphthalic anhydrides, illustrates the diverse reactivity and potential applications of these compounds (Tianyu Lu et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, glass transition temperature, and thermal stability, of poly(amide-imide-imide)s based on related structural frameworks have been investigated. These studies highlight the materials' excellent solubility in organic solvents and their stability under high temperatures, indicating their suitability for advanced material applications (Chin‐Ping Yang et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds focus on their reactivity, such as the efficiency of N-fluorobis[(trifluoromethyl)sulfonyl]imide as a reagent for the α-fluorination of functionalized carbonyl compounds. This reagent has shown good yields in the fluorination of various carbonyl compounds, demonstrating the utility of similar compounds in synthetic chemistry (G. Resnati, D. Desmarteau, 1991).
Applications De Recherche Scientifique
Scientific Research Applications of Sulfonamides
Chemistry and Pharmacology of Sulfonamides
Sulfonamides, including N-substituted benzamides, have been extensively reviewed for their chemistry and pharmacology, particularly focusing on their role as opioid receptor agonists and their emergence as substances of abuse. These compounds' impact on drug markets and their pharmacokinetic data are crucial for understanding their interactions and effects on biological systems (Sharma et al., 2018).
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, utilized in studying antioxidant capacities, highlights the chemical reaction pathways of certain antioxidants, including sulfonamide derivatives. This research aids in comprehending the specific reactions contributing to antioxidant capacity, which is significant for developing therapeutic agents (Ilyasov et al., 2020).
Biological and Preclinical Importance in Medicinal Chemistry
N-sulfonylamino azinones have attracted considerable research interest due to their significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Their development as competitive AMPA receptor antagonists highlights their potential in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Environmental and Food Analysis
The application of antibodies, including those targeting sulfonamide residues, in environmental and food analysis underscores the importance of detecting and quantifying sulfonamides. This research is pivotal for monitoring and controlling the presence of sulfonamide compounds in the environment and food supply (Fránek & Hruška, 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Studies on the microbial degradation of polyfluoroalkyl chemicals, including those related to sulfonamides, provide insights into the environmental fate and biodegradability of these compounds. Understanding their degradation pathways and the potential formation of persistent degradation products is essential for assessing environmental impacts and for the development of more sustainable chemical processes (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S2/c16-10-3-1-9(2-4-10)13(22)20-15(25)19-11-5-7-12(8-6-11)26(23,24)21-14(17)18/h1-8H,(H4,17,18,21)(H2,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPROVXEUBSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)


![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)

![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
